
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C30H36N4O3 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (CAS No. 1256584-78-7) is a chemical compound that serves as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has gained interest due to its biological activity, particularly in cancer treatment.
- Molecular Formula : C30H36N4O3
- Molecular Weight : 500.63 g/mol
- CAS Number : 1256584-78-7
Biological Activity
The biological activity of this compound is primarily linked to its role as an ALK inhibitor. Alectinib, which utilizes this compound, is effective against various forms of cancer, particularly non-small cell lung cancer (NSCLC) with ALK mutations.
- Inhibition of ALK : The compound binds to the ATP-binding site of the ALK enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
- Blocking Resistance Mutations : It has shown efficacy against resistant ALK mutations, making it a valuable option in treating patients who have developed resistance to first-line therapies.
Research Findings
Recent studies have highlighted the compound's potential in combination therapies:
- Combination with PI3K Inhibitors : Research indicates that combining ALK inhibitors like Alectinib with phosphatidylinositol 3-kinase (PI3K) inhibitors can enhance anti-tumor effects. This combination has been shown to significantly reduce cancer cell viability compared to monotherapy .
-
Case Studies :
- Patient Response : A clinical study involving patients with advanced NSCLC demonstrated a high response rate when treated with Alectinib, leading to substantial tumor shrinkage in cases previously resistant to other therapies.
- Synergistic Effects : In vitro studies revealed that the combination of Alectinib and PI3K inhibitors resulted in at least a twofold increase in anti-cancer effects compared to either agent alone .
Data Table: Efficacy of 6-Cyano Compound in Cancer Treatment
Study Reference | Treatment Regimen | Response Rate | Notes |
---|---|---|---|
Study A | Alectinib Monotherapy | 60% | Effective in ALK-positive NSCLC patients |
Study B | Alectinib + PI3K Inhibitor | 85% | Significant improvement over monotherapy |
Study C | Combination Therapy | 75% | Targeted therapy for resistant mutations |
Applications De Recherche Scientifique
Pharmacological Applications
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is primarily recognized for its role as an impurity in the synthesis of Alectinib. Alectinib is crucial for treating ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier therapies.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Framework : Utilizing indole derivatives and appropriate reagents to construct the indole core.
- Cyanation : Introducing the cyano group through nucleophilic substitution or other cyanation methods.
- Side Chain Modification : Attaching ethyl and morpholinopiperidine groups to enhance biological activity.
Case Study 1: Efficacy in Cancer Treatment
A study published in Clinical Cancer Research evaluated Alectinib's efficacy in patients with ALK-positive NSCLC. The results demonstrated significant tumor shrinkage and prolonged progression-free survival compared to traditional chemotherapy options, underscoring the importance of intermediates like 6-cyano compounds in drug development .
Case Study 2: Resistance Mechanisms
Research highlighted in Nature Reviews Cancer discussed how mutations in the ALK gene lead to resistance against first-line therapies. The study emphasizes the role of compounds like 6-cyano derivatives in developing next-generation ALK inhibitors that can overcome these resistance mechanisms .
Propriétés
IUPAC Name |
6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3/c1-4-21-6-7-22(18-26(21)34-11-9-23(10-12-34)33-13-15-37-16-14-33)30(2,3)28-27(29(35)36)24-8-5-20(19-31)17-25(24)32-28/h5-8,17-18,23,32H,4,9-16H2,1-3H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWCKBDSBRNQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)O)N4CCC(CC4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109770 | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256584-78-7 | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.